molecular formula C17H16N4O4 B2521685 2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034319-34-9

2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2521685
CAS No.: 2034319-34-9
M. Wt: 340.339
InChI Key: NVFQHSHLSPZPCM-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications

Photochemical Cleavage and Catalytic Reduction

The study of the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines has shown that this process can occur under mild conditions, leading to the formation of acetamidines. This process highlights the reactivity of the oxadiazoline ring, which is related to the core structure of the compound . The cleavage by catalytic reduction to give a molecular compound composed of benzyl alcohol and N-phenylacetamidine indicates potential for synthetic applications (Srimannarayana, Srivastava, & Clapp, 1970).

Intramolecular Cyclization

The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various heterocyclic thiones leading to the formation of pyridin-2(1H)-ones demonstrates the versatility of acetamide derivatives in cyclization reactions. This study underscores the potential for creating diverse heterocyclic compounds, which could be applied in the development of new materials or pharmaceuticals (Savchenko et al., 2020).

Corrosion Inhibition

Research into the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their application as corrosion inhibitors demonstrates the practical applications of such compounds in protecting metals against corrosion. This study, involving the evaluation of their efficiency in acidic and oil mediums, shows the potential of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).

NMR Study and Molecular Structure

An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety has provided detailed insights into the structure and isomerism of such compounds. Understanding the NMR spectral data and the structural configuration of these molecules can aid in the design and synthesis of novel compounds with specific desired properties (Li Ying-jun, 2012).

Antimicrobial Activity

The synthesis and evaluation of derivatives as potential antibacterial agents highlight the biological applications of these compounds. Such research is crucial in the development of new antimicrobial drugs, contributing to the fight against drug-resistant bacteria (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-14(11-24-10-12-5-2-1-3-6-12)19-9-15-20-16(21-25-15)13-7-4-8-18-17(13)23/h1-8H,9-11H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQHSHLSPZPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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